Jujubogenin

描述

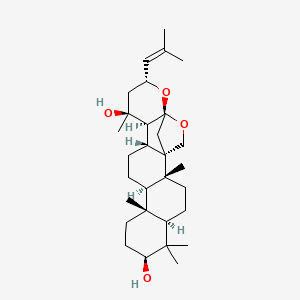

Structure

2D Structure

3D Structure

属性

分子式 |

C30H48O4 |

|---|---|

分子量 |

472.7 g/mol |

IUPAC 名称 |

(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosane-7,16-diol |

InChI |

InChI=1S/C30H48O4/c1-18(2)14-19-15-28(7,32)24-20-8-9-22-26(5)12-11-23(31)25(3,4)21(26)10-13-27(22,6)29(20)16-30(24,34-19)33-17-29/h14,19-24,31-32H,8-13,15-17H2,1-7H3/t19-,20+,21-,22+,23-,24-,26-,27+,28-,29-,30-/m0/s1 |

InChI 键 |

RUDVAOJNIYYYCQ-HUIKYQPJSA-N |

手性 SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O)C)(C)O)C |

规范 SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)O)C)(C)O)C |

同义词 |

jujubogenin |

产品来源 |

United States |

Foundational & Exploratory

Isolating Jujubogenin: A Technical Guide for Researchers

An In-depth Technical Guide on the Isolation of Jujubogenin from Ziziphus jujuba Seeds for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the methodologies for isolating this compound, a pharmacologically active triterpenoid (B12794562) sapogenin, from the seeds of Ziziphus jujuba (jujube). The sedative, anxiolytic, and neuroprotective properties of this compound and its precursor saponins (B1172615), known as jujubosides, make it a compound of significant interest for drug discovery and development. This document outlines detailed experimental protocols, presents quantitative data from various extraction and purification strategies, and visualizes key experimental workflows and the compound's mechanism of action through its interaction with critical signaling pathways.

Overview of the Isolation Process

This compound exists in Ziziphus jujuba seeds as glycosides, primarily Jujuboside A and B.[1] The isolation process, therefore, involves two main stages: first, the extraction and purification of the total saponins (jujubosides) from the seeds, and second, the hydrolysis of these saponins to cleave the sugar moieties and yield the aglycone, this compound.

Extraction of Total Saponins

The initial step involves the extraction of total saponins from dried and powdered Ziziphus jujuba seeds. Various methods can be employed, with the choice of solvent and technique significantly impacting the extraction efficiency.

Conventional Solvent Extraction

Conventional methods like maceration and Soxhlet extraction are commonly used. An 80% methanol-water solution is often employed for these extractions. Percolation with the same solvent system has also been reported.

Modern Extraction Techniques

To enhance extraction yield and reduce processing time, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been applied.[2][3] These methods utilize ultrasonic waves or microwaves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent.[2][3]

Table 1: Comparison of Extraction Methods for Compounds from Ziziphus Species

| Extraction Method | Solvent | Key Parameters | Yield | Reference |

| Soxhlet Extraction | 80% Methanol | 4 hours at 80°C | 18.3% (w/w) of total extract | |

| Percolation | 80% Methanol/Water | 7 days at room temperature | 22.5% (w/w) of total extract | |

| Ultrasound-Assisted Extraction (UAE) | 86.57% Ethanol | 55.14°C, 34.41 min, 39.33 mL/g liquid-to-solid ratio | 19.21 ± 0.25 mg/g of total triterpenoids | [2] |

| Microwave-Assisted Extraction (MAE) | 43% Methanol | 300 W, 127 seconds | 3.3455 mg GAE/g of total phenolic compounds | [3] |

| Ultrasound-Assisted Extraction (UAE) | 50.16% Ethanol | 29.01°C, 15.94 min, 34.1 mL/g solvent-to-solid ratio | 2406.08 mg GAE/100g of total phenolic compounds | [4] |

Note: Yields are reported for total extract, total triterpenoids, or total phenolic compounds as specific yields for total saponins are not consistently available across studies.

Purification of Total Saponins

The crude extract obtained is a complex mixture of compounds. Purification of the saponins is typically achieved using chromatographic techniques. Silica (B1680970) gel column chromatography and thin-layer chromatography (TLC) have been successfully used to isolate and separate the saponin (B1150181) fractions.[5]

Hydrolysis of Saponins to this compound

Once the saponin fraction is isolated, the sugar chains are removed through hydrolysis to yield the aglycone, this compound. This can be achieved through acid hydrolysis or enzymatic hydrolysis.

Acid Hydrolysis

Acid hydrolysis is a common method for cleaving glycosidic bonds. This typically involves refluxing the saponin extract with a mineral acid, such as hydrochloric acid (HCl). The concentration of the acid, temperature, and reaction time are critical parameters that need to be optimized to maximize the yield of the aglycone and minimize degradation.

Table 2: General Conditions for Acid Hydrolysis of Saponins

| Acid | Concentration | Temperature | Time | Reference |

| HCl | 10% | Reflux | 72 hours | [6] |

| HCl | 5% | Reflux | 3 hours | [6] |

| HCl | 1.2 N | 80°C | 45 minutes | [6] |

| HCl | 4 N | Reflux | 3-4 hours | [6] |

Note: These are general conditions reported for the hydrolysis of various saponins and may require optimization for jujubosides.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis.[7] Enzymes like β-glucosidases can be used to selectively cleave the glycosidic linkages.[8] This method can potentially lead to higher yields and fewer byproducts. The process involves incubating the saponin extract with the enzyme under optimized conditions of pH, temperature, and time.[9]

Purification and Structural Elucidation of this compound

Following hydrolysis, the resulting mixture is purified to isolate this compound. This is typically achieved through chromatographic techniques such as silica gel column chromatography. The final purified compound's structure and purity are confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[10][11]

Mechanism of Action and Signaling Pathways

This compound and its parent jujubosides exhibit their sedative and anxiolytic effects by modulating key neurotransmitter systems in the central nervous system.[1][10]

GABAergic and Serotonergic System Modulation

This compound acts as an agonist at GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[10] This interaction enhances the inhibitory effects of GABA, leading to a calming effect. Additionally, it modulates serotonin (B10506) receptors, including HTR1A and HTR2A, which are involved in the regulation of mood and anxiety.[1]

Inhibition of Glutamate-Mediated Excitatory Pathway

This compound has been shown to have an inhibitory effect on the glutamate-mediated excitatory signal pathway in the hippocampus.[11][12] It can block the release of glutamate (B1630785) and the subsequent increase in intracellular calcium, potentially through an anti-calmodulin mechanism.[1][12] This action contributes to its neuroprotective effects.

Conclusion

The isolation of this compound from Ziziphus jujuba seeds is a multi-step process that requires careful optimization of extraction, purification, and hydrolysis conditions. While conventional methods are effective, modern techniques like UAE and MAE can significantly improve efficiency. Understanding the underlying mechanism of action of this compound on the GABAergic, serotonergic, and glutamatergic systems provides a strong rationale for its development as a therapeutic agent for neurological and psychiatric disorders. This guide provides a solid foundation for researchers to develop and refine their protocols for the successful isolation and study of this promising natural compound.

References

- 1. This compound |Research Compound [benchchem.com]

- 2. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Separation and purification of saponins from Semen Ziziphus jujuba and their sedative and hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic Hydrolysis and Simultaneous Extraction for Preparation of Genipin from Bark of Eucommia ulmoides after Ultrasound, Microwave Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effect of jujuboside A on glutamate-mediated excitatory signal pathway in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Jujubogenin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry of Jujubogenin, a complex triterpenoid (B12794562) sapogenin of significant interest in medicinal chemistry and drug development.

Chemical Structure

This compound is a dammarane-type triterpenoid aglycone. Its chemical formula is C₃₀H₄₈O₄, with a molecular weight of approximately 472.7 g/mol . The core structure is a pentacyclic triterpene skeleton, characterized by a complex arrangement of fused rings and multiple stereocenters.

The systematic IUPAC name for this compound is (1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹,¹⁴.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]tricosane-7,16-diol[1].

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Stereochemistry

This compound possesses a highly complex stereochemistry with nine contiguous stereocenters. This intricate three-dimensional arrangement is critical for its biological activity. The specific stereochemical configuration is determined by the spatial orientation of the various substituents on the fused ring system.

The stereochemistry of this compound has been elucidated through advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments provide information about the spatial proximity of protons, allowing for the determination of the relative stereochemistry of the molecule.

Due to the proprietary nature of much of the raw spectroscopic data, a comprehensive table of specific dihedral angles and atom-to-atom distances from X-ray crystallography is not publicly available. However, the established IUPAC name reflects the confirmed absolute stereochemistry at each chiral center.

Quantitative Data

Table 1: Representative ¹³C NMR Chemical Shifts for a Dammarane-type Triterpenoid Scaffold

| Carbon Atom | Chemical Shift (δ) ppm (in Pyridine-d₅) |

| C-1 | 38.5 - 39.5 |

| C-2 | 26.0 - 27.0 |

| C-3 | 88.0 - 89.0 |

| C-4 | 39.0 - 40.0 |

| C-5 | 55.0 - 56.0 |

| C-6 | 18.0 - 19.0 |

| C-7 | 34.0 - 35.0 |

| C-8 | 40.0 - 41.0 |

| C-9 | 50.0 - 51.0 |

| C-10 | 37.0 - 38.0 |

| ... | ... |

| C-20 | 72.0 - 73.0 |

| C-21 | 22.0 - 23.0 |

| C-22 | 36.0 - 37.0 |

| C-23 | 25.0 - 26.0 |

| C-24 | 125.0 - 126.0 |

| C-25 | 131.0 - 132.0 |

| C-26 | 25.5 - 26.5 |

| C-27 | 17.5 - 18.5 |

| C-28 | 28.0 - 29.0 |

| C-29 | 16.0 - 17.0 |

| C-30 | 16.5 - 17.5 |

Note: These are approximate chemical shift ranges for a typical dammarane-type scaffold and may vary for this compound itself.

Table 2: Representative ¹H NMR Chemical Shifts for Key Protons in a Dammarane-type Triterpenoid

| Proton | Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity |

| H-3 | 3.20 - 3.30 | dd |

| H-12 | 5.30 - 5.40 | t |

| H-24 | 5.10 - 5.20 | t |

| Me-18 | 0.85 - 0.95 | s |

| Me-19 | 0.75 - 0.85 | s |

| Me-21 | 0.90 - 1.00 | d |

| Me-26 | 1.60 - 1.70 | s |

| Me-27 | 1.65 - 1.75 | s |

| Me-28 | 0.80 - 0.90 | s |

| Me-29 | 0.95 - 1.05 | s |

| Me-30 | 0.88 - 0.98 | s |

Note: These are generalized values. Specific shifts and coupling constants for this compound require access to detailed spectral data.

Experimental Protocols

The structural elucidation of this compound and its glycosides involves a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

-

Extraction: The plant material (e.g., seeds of Ziziphus jujuba) is typically defatted with a non-polar solvent like hexane, followed by extraction with a polar solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatography: Final purification is achieved through a series of column chromatography techniques, including silica (B1680970) gel, Sephadex, and High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

A combination of spectroscopic methods is employed for the definitive structural analysis of this compound.

4.2.1. Mass Spectrometry (MS)

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.

-

Purpose: To determine the accurate molecular weight and elemental composition of the molecule.

-

Methodology:

-

The purified sample is dissolved in a suitable solvent (e.g., methanol).

-

The solution is infused into the ESI source.

-

Mass spectra are acquired in both positive and negative ion modes.

-

The molecular formula is determined from the exact mass measurement of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: A suite of 1D and 2D NMR experiments are performed.

-

Purpose: To determine the carbon skeleton, the number and types of protons and carbons, their connectivity, and the relative stereochemistry.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅).

-

Key Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information for determining the relative stereochemistry.

-

Signaling Pathways

This compound, primarily through its glycoside derivatives like Jujuboside A, exerts significant effects on the central nervous system by modulating key neurotransmitter systems. The primary mechanisms involve the glutamatergic and GABAergic pathways.

Inhibition of Glutamate-Mediated Excitatory Signaling

Jujuboside A has been shown to inhibit the excitatory signaling pathway mediated by glutamate (B1630785). This is achieved by reducing the release of glutamate and subsequently blocking the increase of intracellular calcium ([Ca²⁺]i) that is typically induced by glutamate. This action is believed to contribute to the sedative and anxiolytic effects of this compound-containing extracts.

The following diagram illustrates the proposed inhibitory effect of this compound (via Jujuboside A) on the glutamate signaling pathway.

Modulation of GABAergic Signaling

This compound and its glycosides also modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. It is believed to enhance the effects of GABA, leading to a calming effect. This may occur through interaction with GABA-A receptors, although the precise molecular targets are still under investigation.

The diagram below depicts the general mechanism of GABAergic signaling and the potential point of modulation by this compound.

References

Jujubogenin: A Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujubogenin is a triterpenoid (B12794562) saponin (B1150181) aglycone that is a key metabolite of jujubosides, such as jujuboside A and B. It is naturally found in the seeds of Ziziphus jujuba Mill. var. spinosa (Suanzaoren), a plant utilized in traditional medicine for its sedative and anxiolytic properties. The conversion of jujubosides to this compound is believed to enhance its bioavailability and activity within the central nervous system. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a review of its known biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | [1] |

| Molecular Weight | 472.7 g/mol | [1] |

| IUPAC Name | (1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosane-7,16-diol | [1] |

| CAS Number | 54815-36-0 | |

| Boiling Point (Predicted) | 576.3 ± 50.0 °C | [2] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 14.66 ± 0.70 | [2] |

| LogP (Predicted) | 5.855 | [2] |

| Solubility | Soluble in polar organic solvents such as methanol (B129727), ethanol, and DMSO.[3][4] Limited solubility in water. |

Experimental Protocols

Extraction of this compound from Ziziphus jujuba Seeds

This protocol describes a general method for the extraction of triterpenoid saponins (B1172615), including the precursors to this compound, from plant material.

Materials:

-

Dried and powdered seeds of Ziziphus jujuba

-

Methanol (95%)

-

n-Butanol

-

Petroleum ether

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Suspend the powdered seeds in 95% methanol at a 1:10 solid-to-solvent ratio. Macerate for 24-48 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through filter paper to separate the extract from the solid residue. The residue can be re-extracted 2-3 times to maximize yield.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Degreasing: Resuspend the crude extract in distilled water and wash with petroleum ether in a separatory funnel to remove nonpolar compounds like fats and chlorophylls. Discard the petroleum ether layer.

-

Liquid-Liquid Partitioning: Extract the aqueous layer with n-butanol. The saponins will partition into the n-butanol layer. Repeat this extraction 3-5 times.

-

Final Concentration: Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the crude saponin extract containing jujubosides.

Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol outlines the purification of this compound from the crude saponin extract. This often involves an initial hydrolysis step to convert the jujubosides to the aglycone, this compound.

Materials:

-

Crude saponin extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Liebermann-Burchard reagent for visualization

-

Collection tubes

Procedure:

-

Acid Hydrolysis (Optional, to obtain this compound from Jujubosides): Dissolve the crude saponin extract in a solution of 2M HCl in 50% methanol. Reflux the mixture at 80°C for 4-6 hours. Neutralize the solution with a base (e.g., NaOH) and then extract the this compound with an organic solvent like ethyl acetate. Evaporate the solvent to obtain the crude aglycone.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform). Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[2][5]

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column.[5][6]

-

Elution: Begin elution with the least polar solvent and gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol).[6] For example, start with 100% chloroform, then move to 99:1 chloroform:methanol, 98:2, and so on.

-

Fraction Collection: Collect the eluate in fractions of a defined volume.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in an appropriate solvent system (e.g., chloroform:methanol 9:1). Visualize the spots by spraying with Liebermann-Burchard reagent and heating.[6]

-

Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Characterization by UPLC-Q-TOF-MS

This protocol provides a framework for the identification and characterization of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

Materials:

-

Purified this compound sample

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Q-TOF mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Dissolve the purified this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and/or negative mode. For triterpenoids, positive mode is often informative.[7]

-

Capillary Voltage: 3.0 - 3.5 kV

-

Source Temperature: 120 - 150°C

-

Desolvation Gas (Nitrogen) Flow: 800 - 1000 L/hr

-

Desolvation Temperature: 350 - 450°C

-

Mass Range: m/z 100 - 1000

-

Data Acquisition: Acquire data in both full scan mode and tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation. In positive ion mode, characteristic fragments for this compound can be observed.[7]

-

Signaling Pathways and Biological Activities

This compound exerts its biological effects primarily through the modulation of neurotransmitter systems in the central nervous system.

Biosynthesis of this compound

This compound is a dammarane-type triterpenoid, and its biosynthesis begins with the cyclization of 2,3-oxidosqualene.

Modulation of GABAergic and Serotonergic Systems

This compound is known to modulate the activity of both the GABAergic and serotonergic systems, which contributes to its anxiolytic and sedative effects. It can interact with GABA-A receptors and various serotonin (B10506) (5-HT) receptors.

Inhibition of Glutamate-Mediated Excitatory Pathway

This compound has been shown to inhibit the excitatory signaling pathway mediated by glutamate (B1630785). This neuroprotective effect is thought to involve the blockage of glutamate release and the subsequent inhibition of intracellular calcium increase.

Conclusion

This compound is a pharmacologically active triterpenoid with significant potential for the development of new therapeutic agents, particularly for neurological and psychiatric disorders. Its well-defined physicochemical properties, coupled with an increasing understanding of its biological mechanisms of action, make it a compelling molecule for further research. The experimental protocols provided in this guide offer a foundation for the consistent and reliable study of this compound, from its extraction and purification to its detailed analytical characterization. Further investigation into its signaling pathways will continue to unveil its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. web.uvic.ca [web.uvic.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. LC-ESI-QTOF-MS based screening and identification of isomeric this compound and pseudothis compound aglycones in Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]

The Jujubogenin Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujubogenin, a complex hexacyclic triterpenoid (B12794562) saponin (B1150181) aglycone, is a key bioactive compound found in plants of the Ziziphus genus, most notably the jujube tree (Ziziphus jujuba). As the aglycone moiety of several pharmacologically active jujubosides, this compound itself exhibits significant sedative, hypnotic, and anxiolytic properties. Understanding its biosynthetic pathway is crucial for the metabolic engineering of jujube and other host organisms to enhance the production of these valuable medicinal compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. It also includes quantitative data on relevant metabolites and outlines detailed experimental protocols for key research methodologies.

The Core Biosynthetic Pathway: From Mevalonate (B85504) to Triterpenoid Scaffolds

The biosynthesis of this compound originates from the well-established mevalonate (MVA) pathway, which provides the fundamental five-carbon isoprenoid building blocks. This pathway is a precursor to all terpenoids in higher plants.

The Mevalonate (MVA) Pathway

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are the universal precursors for all isoprenoids, including triterpenoids.

Diagram: The Mevalonate (MVA) Pathway

Triterpenoid Backbone Synthesis

IPP and DMAPP are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to produce squalene, the first committed precursor for triterpenoid synthesis. Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256).

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis. This reaction is catalyzed by oxidosqualene cyclases (OSCs), which produce a variety of cyclic triterpene skeletons. In the context of this compound, the formation of a pentacyclic triterpenoid backbone, such as β-amyrin or α-amyrin, is the initial step.

Diagram: Triterpenoid Backbone Formation

The Discovery and Scientific Journey of Jujubogenin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Jujubogenin, a dammarane-type triterpenoid (B12794562) saponin (B1150181) aglycone, has emerged as a molecule of significant interest in the fields of neuroscience and oncology. Primarily found as a glycoside in the seeds of Ziziphus jujuba Mill. var. spinosa, a plant with a long history of use in traditional medicine for its calming effects, this compound is also present in other botanicals such as Bacopa monniera and Colubrina asiatica. It is the aglycone moiety of several saponins (B1172615), most notably jujuboside A and jujuboside B. The enzymatic hydrolysis of these parent glycosides in the gastrointestinal tract leads to the formation of this compound, a transformation that is crucial for its enhanced bioavailability and subsequent activity within the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and experimental methodologies.

Discovery and History

The journey of this compound research began with the investigation of the chemical constituents of Ziziphus jujuba, a plant long utilized in traditional Chinese medicine for its sedative and hypnotic properties. While the exact first isolation of the aglycone this compound is not definitively documented in a single seminal paper, its structural elucidation was a result of the systematic study of its parent glycosides, the jujubosides.

Initial studies in the mid to late 20th century focused on the isolation and characterization of various saponins from the seeds of Ziziphus jujuba. Through chemical and spectroscopic analysis, researchers were able to identify the complex glycosidic structures and, upon hydrolysis, elucidate the structure of the core aglycone, which they named this compound. This foundational work paved the way for a deeper understanding of the structure-activity relationships of these natural products and set the stage for subsequent pharmacological investigations.

Further research led to the discovery of this compound glycosides in other plant species, including the well-known nootropic herb Bacopa monniera and the medicinal plant Colubrina asiatica. This expanded the known natural sources of this compound and highlighted its potential for broader therapeutic applications.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| IUPAC Name | (1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹,¹⁴.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]tricosane-7,16-diol |

| CAS Number | 54815-36-0 |

Pharmacological Activity and Mechanism of Action

The primary pharmacological effects of this compound are centered on the central nervous system, where it exhibits significant sedative-hypnotic and anxiolytic activities. These effects are primarily attributed to its modulation of two major neurotransmitter systems: the GABAergic and the serotonergic systems.

Modulation of the GABAergic System

This compound is known to be an effective agonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] Its interaction with specific GABAA receptor subtypes, including GABRA1 and GABRA3, leads to an enhancement of GABAergic transmission.[2] This potentiation of inhibitory signaling contributes to the sedative and anxiolytic properties of this compound.

Modulation of the Serotonergic System

In addition to its effects on the GABAergic system, this compound also modulates the serotonergic system. It has been shown to interact with serotonin (B10506) receptors, including HTR1A and HTR2A.[2] The bidirectional regulation of these receptors is believed to play a crucial role in its anxiolytic and sleep-promoting effects.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and functional activity of this compound at its primary molecular targets is still emerging. The following table summarizes available data, which is currently limited. Further research is needed to fully characterize the pharmacological profile of this compound.

| Target | Parameter | Value | Reference |

| α-amylase | Binding Energy (Kcal/mol) | -8.9 | [3] |

Cytotoxicity Data

In vitro studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the available IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 22.4 (for a related compound) | [4] |

| HTB-26 | Breast Cancer | 10 - 50 (for related compounds) | [5] |

| PC-3 | Pancreatic Cancer | 10 - 50 (for related compounds) | [5] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 (for related compounds) | [5] |

| K562 | Chronic Myelogenous Leukemia | 115 (for a plant extract) | [6] |

| Jurkat | T-cell Leukemia | 105 (for a plant extract) | [6] |

Experimental Protocols

Extraction and Isolation of this compound from Ziziphus jujuba Seeds

The isolation of this compound typically involves the extraction of its parent glycosides (jujubosides) from the plant material, followed by acid hydrolysis to yield the aglycone.

1. Extraction of Total Saponins:

-

Materials: Dried and powdered seeds of Ziziphus jujuba Mill. var. spinosa, 70% ethanol (B145695), rotary evaporator, freeze-dryer.

-

Procedure:

-

Macerate the powdered seeds with 70% ethanol at room temperature for 48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Defat the crude extract by partitioning with n-hexane.

-

Extract the defatted solution with water-saturated n-butanol.

-

Wash the n-butanol layer with distilled water and then evaporate to dryness to obtain the total saponin fraction.

-

2. Acid Hydrolysis of Saponins to Obtain this compound:

-

Materials: Total saponin extract, 2M sulfuric acid, diethyl ether, sodium bicarbonate solution, anhydrous sodium sulfate (B86663).

-

Procedure:

-

Dissolve the total saponin extract in 2M sulfuric acid.

-

Reflux the mixture for 4-6 hours to hydrolyze the glycosidic bonds.

-

Cool the reaction mixture and extract the aglycone (this compound) with diethyl ether.

-

Wash the ether extract with a saturated sodium bicarbonate solution and then with water until neutral.

-

Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude this compound.

-

3. Purification of this compound:

-

Materials: Crude this compound, silica (B1680970) gel for column chromatography, solvent system (e.g., chloroform-methanol gradient), preparative HPLC system with a C18 column.

-

Procedure:

-

Subject the crude this compound to silica gel column chromatography.

-

Elute the column with a gradient of chloroform (B151607) and methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and evaporate the solvent.

-

For further purification, employ preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).[7][8][9][10]

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials: Human cancer cell lines, 96-well plates, complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Signaling Pathway Diagrams

References

- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. agilent.com [agilent.com]

Preliminary In-Vitro Screening of Jujubogenin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujubogenin is a triterpenoid (B12794562) saponin (B1150181) aglycone derived from the seeds of Ziziphus jujuba, commonly known as the jujube fruit. Traditional medicine has long utilized jujube seeds for their sedative and anxiolytic properties. Modern phytochemical research has identified this compound as a key bioactive metabolite of jujubosides, such as jujuboside A and B. The transformation of these parent glycosides into this compound is believed to enhance its bioavailability and activity within the central nervous system. This technical guide provides an in-depth overview of the preliminary in-vitro screening of this compound's bioactivity, focusing on its neuroprotective, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Bioactivity Profile of this compound

In-vitro studies have begun to elucidate the multifaceted pharmacological potential of this compound. The primary areas of investigation include its effects on the central nervous system, its potential as an anti-inflammatory agent, and its cytotoxicity against various cancer cell lines.

Neuroprotective and Anxiolytic Activity

This compound is recognized as a key metabolite responsible for the sedative-hypnotic and anxiolytic effects of jujube seed extracts. Its mechanism of action is primarily centered on the modulation of major neurotransmitter systems.

Quantitative Data Summary: Neuroactivity

| Target/Assay | Cell Line | Effect | Quantitative Data |

| GABAergic System | - | Agonist at GABA-A receptors | Specific Ki values for this compound are not readily available in the cited literature, but it is identified as an effective GABA-A agonist. |

| Serotonergic System | - | Bidirectional regulation of 5-HT receptors (including HTR1A and HTR2A) | Quantitative binding affinities for this compound are not specified in the reviewed literature. |

| Glutamatergic System | Hippocampal Neurons | Inhibition of glutamate-mediated excitatory signal pathway | Jujuboside A, the precursor to this compound, significantly blocks penicillin-induced glutamate (B1630785) release and inhibits glutamate-induced intracellular Ca2+ increase.[1] |

| Neuroprotection | PC12 Cells | Protection against oxidative stress-induced cytotoxicity | Extracts from Ziziphus jujuba seeds show protective effects against H2O2-induced oxidative stress.[2] |

Anti-inflammatory Activity

Preliminary studies suggest that compounds from Ziziphus jujuba, including triterpenoids like this compound, possess anti-inflammatory properties. A key mechanism implicated is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Quantitative Data Summary: Anti-inflammatory Activity

| Target/Assay | Cell Line | Effect | Quantitative Data |

| NF-κB Pathway | Various | Inhibition of NF-κB activation | While the pathway is implicated for related compounds, specific IC50 values for this compound's inhibition of NF-κB are not available in the reviewed literature. |

| Pro-inflammatory Cytokines | - | Reduction of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) | Data specific to isolated this compound is limited in the public domain. |

Anticancer Activity

Extracts from Ziziphus jujuba have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of the Bax/Bcl-2 protein ratio. While this compound is a component of these extracts, data on the isolated compound is sparse.

Quantitative Data Summary: Anticancer Activity

| Cell Line | Assay | Effect | IC50 Value |

| KG-1 (Acute Leukemia) | MTT Assay | Inhibition of cell viability by ethyl acetate (B1210297) extract of Z. jujuba fruit | 0.242 ± 3.12 mg/ml[1] |

| NALM-6 (Acute Leukemia) | MTT Assay | Inhibition of cell viability by ethyl acetate extract of Z. jujuba fruit | 0.665 ± 2.57 mg/ml[1] |

| MCF-7, HepG2, HeLa | MTT Assay | Cytotoxicity | Specific IC50 values for isolated this compound are not readily available in the public domain from the conducted searches. |

Signaling Pathways

Neurotransmitter Modulation

This compound's anxiolytic and sedative effects are largely attributed to its interaction with GABAergic and serotonergic systems, as well as its inhibition of the excitatory glutamate pathway.

Anti-inflammatory Action via NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.

Anticancer Mechanism via Apoptosis Induction

This compound and related compounds are thought to induce apoptosis in cancer cells by altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the caspase cascade.

Experimental Protocols

The following are representative protocols for the in-vitro assays discussed. These should be optimized based on the specific cell line and laboratory conditions.

Neuroprotective Activity: MTT Assay for Cell Viability

This protocol assesses the ability of this compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from an oxidative insult.

-

Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).

-

Induction of Cytotoxicity: Introduce an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), at a pre-determined toxic concentration and incubate for 24 hours.

-

MTT Assay:

-

Remove the culture medium.

-

Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

References

identifying plant species with high Jujubogenin content

An In-depth Technical Guide to Identifying Plant Species with High Jujubogenin Content

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a triterpenoid (B12794562) sapogenin, the aglycone core of various saponins (B1172615) known as jujubosides. These compounds are primarily found in plants of the Ziziphus genus and are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities. Notably, they exhibit sedative, anxiolytic, and anti-inflammatory properties. The sedative and anxiolytic effects are largely attributed to the interaction of this compound and its glycosides with the GABAergic system in the central nervous system.[1][2] This guide provides a comprehensive overview of plant species with high concentrations of this compound precursors, detailed protocols for their extraction and quantification, and an examination of the key signaling pathways through which they exert their therapeutic effects.

Plant Species and this compound Precursor Content

This compound is obtained through the hydrolysis of jujubosides, with Jujuboside A and Jujuboside B being the most prominent precursors. The highest concentrations of these saponins are consistently reported in the seeds of Ziziphus jujuba, particularly the spinosa variety, which is a cornerstone of traditional Chinese medicine for treating insomnia and anxiety.[3][4]

The quantitative data presented below is for the direct precursors to this compound, as the sapogenin itself exists in glycosidic form within the plant.

Table 1: Quantitative Content of Major this compound Precursors in Ziziphus jujuba var. spinosa Seeds

| Compound | Plant Material | Concentration Range (mg/g of dry weight) | Reference(s) |

| Jujuboside A | Ziziphus jujuba var. spinosa Seeds | 0.10 - 1.54 | [3] |

| Jujuboside B | Ziziphus jujuba var. spinosa Seeds | 0.05 - 0.76 | [3] |

| Total Jujubosides (A+B) | ** Ziziphus jujuba var. spinosa Seeds** | ~0.40 | [4] |

Note: The content of these saponins can vary significantly based on the specific germplasm, geographical origin, and cultivation conditions.[3]

Experimental Protocols

The quantification of this compound requires a multi-step process involving the extraction of its parent saponins (jujubosides), followed by acid hydrolysis to cleave the sugar moieties, and subsequent chromatographic analysis of the resulting sapogenin.

Extraction of Jujubosides

This protocol details a standard method for extracting saponins from plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Ziziphus jujuba seeds)

-

Methanol (B129727)/Deionized Water (7:3, v/v)

-

Sonicator

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Accurately weigh 1 gram of the dried, powdered plant material.

-

Add 20 mL of the 7:3 methanol/deionized water solvent to the sample.[5]

-

Sonicate the mixture for 60 minutes in a water bath to facilitate cell lysis and extraction.[5]

-

Centrifuge the resulting solution at approximately 13,000 x g for 10 minutes to pellet the solid plant debris.[5]

-

Carefully decant and collect the supernatant.

-

To maximize yield, the extraction process (steps 2-5) can be repeated on the remaining plant pellet.

-

Combine the supernatant fractions and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude saponin (B1150181) extract.[5]

-

Reconstitute the dried extract in a known volume of methanol for subsequent hydrolysis and analysis.

Acid Hydrolysis of Jujubosides to this compound

This step is critical for liberating the this compound aglycone from its glycosidic precursors. Both conventional and microwave-assisted methods are effective.

Materials and Reagents:

-

Crude saponin extract (dissolved in methanol)

-

Hydrochloric Acid (HCl), 2N or 6N

-

Heating block, water bath, or microwave reactor

-

Ethyl acetate (B1210297) or chloroform (B151607) for liquid-liquid extraction

-

Separatory funnel

Procedure (Conventional Heating):

-

To the crude extract solution, add an equal volume of 2N HCl.[6]

-

Heat the mixture in a sealed reaction vial at 80-100°C for 2 to 4 hours. The optimal time may require empirical determination.[6][7]

-

After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., NaOH).

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate or chloroform, shaking vigorously in a separatory funnel, and allowing the layers to separate.[6]

-

Collect the organic layer, which now contains the hydrolyzed sapogenins, including this compound.

-

Repeat the extraction of the aqueous layer to maximize recovery.

-

Combine the organic fractions and evaporate the solvent to yield the sapogenin-rich extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient elution is typically used. For example:

-

Injection Volume: 5-20 µL.

Procedure:

-

Prepare a stock solution of a certified this compound reference standard of known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Reconstitute the final sapogenin-rich extract from step 2.2 in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Inject the calibration standards to generate a standard curve of peak area versus concentration.

-

Inject the prepared sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area against the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for this compound extraction and quantification.

Signaling Pathways

This compound's biological activity is primarily mediated through its interaction with neurotransmitter receptors and its modulation of inflammatory cascades.

GABAergic Signaling Pathway (Anxiolytic/Sedative Effects)

Jujubosides are metabolized in the gastrointestinal tract to this compound, which can then cross the blood-brain barrier.[1] this compound exhibits a high binding affinity for GABA-A receptors, potentiating the inhibitory effect of the neurotransmitter GABA.[2] This leads to increased chloride ion influx, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, producing sedative and anxiolytic effects.[1][10]

Caption: this compound potentiates GABA-A receptor signaling.

Anti-inflammatory Signaling Pathways

Ziziphus constituents, including saponins and other compounds, exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[11][12][13] Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), these pathways are activated, leading to the production of inflammatory mediators. This compound precursors and related compounds can suppress the activation of these pathways, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12]

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

References

- 1. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive characterization of multiple components of Ziziphus jujuba Mill using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Acidic Polysaccharide with Anti-Inflammatory Effects from Blackened Jujube: Conformation and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcogres.com [phcogres.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of Jujubogenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujubogenin, a dammarane-type triterpenoid (B12794562) saponin (B1150181) aglycone, is a key bioactive compound derived from the seeds of Ziziphus jujuba. It is the hydrolytic product of jujubosides, such as Jujuboside A and B. With a molecular formula of C₃₀H₄₈O₄ and a molecular weight of 472.71 g/mol , this compound has garnered significant interest in the scientific community for its potential neuroprotective, anxiolytic, and sedative-hypnotic properties. This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further drug development efforts.

Spectroscopic Data

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. These techniques provide detailed information about the carbon skeleton, functional groups, and overall connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for the complete assignment of proton and carbon signals.

¹³C NMR Data

The ¹³C NMR spectrum of this compound provides a fingerprint of its carbon skeleton. The following table summarizes the reported ¹³C NMR chemical shifts for this compound in Pyridine-D₅.[1][2]

| Carbon Atom | Chemical Shift (δ) in ppm |

| Data sourced from SpectraBase | Assignments require 2D NMR analysis |

| A complete, assigned ¹³C NMR dataset is not publicly available without database access. | The provided reference indicates the availability of the spectrum. |

¹H NMR Data

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and differentiation from isomers like pseudothis compound.[3] High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

-

Molecular Formula: C₃₀H₄₈O₄

-

Exact Mass: 472.35526 g/mol [1]

ESI-MS/MS Fragmentation Data

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for characterizing this compound. In positive ion mode, this compound glycosides can be distinguished from pseudothis compound glycosides by the peak abundance ratio of key fragment ions.[3] The aglycone itself will also produce a characteristic fragmentation pattern.

| m/z (Positive Ion Mode) | Proposed Fragment | Description |

| 473.36 | [M+H]⁺ | Protonated molecule |

| 455.35 | [M+H-H₂O]⁺ | Loss of a water molecule |

| Further fragmentation would involve cleavage of the side chain and rings, providing more detailed structural information. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

The following is a general protocol for the NMR analysis of triterpenoid aglycones like this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Pyridine-D₅, Chloroform-d, or Methanol-d₄) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

-

¹D NMR Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe the overall proton distribution.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

²D NMR Data Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations and identify proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the reference standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

-

Mass Spectrometry (LC-MS/MS)

The following is a general protocol for the LC-MS/MS analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions for calibration curves if quantitative analysis is required.

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B), both containing a small amount of an additive like formic acid (0.1%) to improve ionization.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, 30 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

-

Scan Mode: Full scan mode to detect the parent ions and tandem MS (MS/MS) mode to obtain fragmentation patterns.

-

Collision Energy: Optimize the collision energy to achieve informative fragmentation.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software.

-

Determine the accurate mass of the parent ion and its fragments.

-

Propose fragmentation pathways to confirm the structure of this compound.

-

For quantitative analysis, construct calibration curves and determine the concentration of this compound in the samples.

-

Signaling Pathway Visualizations

This compound and its precursor, Jujuboside A, have been shown to modulate key signaling pathways in the central nervous system, which are believed to underlie their pharmacological effects.

Inhibition of Glutamate-Mediated Excitatory Signal Pathway

Jujuboside A, the glycoside of this compound, has been demonstrated to inhibit the glutamate-mediated excitatory signal pathway in the hippocampus.[4][5][6] This inhibition is achieved by blocking the release of the excitatory neurotransmitter glutamate (B1630785) and the subsequent increase in intracellular calcium levels, possibly through an anti-calmodulin mechanism.[4][7][5]

Modulation of GABAergic and Serotonergic Systems

This compound is involved in the modulation of both the GABAergic and serotonergic systems, which are key to its anxiolytic and sedative effects.[8][9][10] It has been shown to interact with specific GABA and serotonin (B10506) receptor subtypes.[8][10]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. LC-ESI-QTOF-MS based screening and identification of isomeric this compound and pseudothis compound aglycones in Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of jujuboside A on glutamate-mediated excitatory signal pathway in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decoding multicomponent crosstalk: integrated pharmacodynamic‒pharmacokinetic network of sour jujube seed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Protective effects of jujube seed extract against oxidative stress in HT22 cells and its sleep-promoting action through GABAergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]

- 10. Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method - PMC [pmc.ncbi.nlm.nih.gov]

The Stability Profile of Jujubogenin: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the thermal and pH stability of Jujubogenin, a key aglycone of various saponins (B1172615) with significant therapeutic potential. As direct stability studies on isolated this compound are limited, this document focuses on the stability of its primary glycoside precursors, Bacoside A3 and Bacopaside I, derived from Bacopa monnieri. The degradation of these parent compounds under various stress conditions leads to the formation of this compound, making their stability a critical factor in its generation and subsequent physiological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound and its related compounds.

Introduction to this compound and its Precursors

This compound is a triterpenoid (B12794562) sapogenin that forms the aglycone core of several saponin (B1150181) glycosides, most notably those found in Bacopa monnieri and Ziziphus jujuba. These saponins, including Bacoside A3 and Bacopaside I, are susceptible to hydrolysis of their glycosidic linkages under certain thermal and pH conditions, yielding this compound. Understanding the stability of these parent saponins is therefore crucial for predicting the formation and availability of this compound in various formulations and biological systems.

Thermal and pH Stability of this compound Precursors

Comprehensive studies on the stability of Bacoside A3 and Bacopaside I reveal a significant dependence on both temperature and pH. The degradation of these compounds was monitored, providing insights into the conditions that favor the release of this compound.

Quantitative Stability Data

The stability of Bacoside A3 and Bacopaside I in solution has been evaluated under various temperature and pH conditions. The following tables summarize the percentage of the compound remaining over time, indicating the rate of degradation which corresponds to the formation of degradation products including this compound.

Table 1: Thermal Stability of Bacoside A3 and Bacopaside I in Solution (pH 6.8)

| Temperature (°C) | Time (days) | Bacoside A3 Remaining (%) | Bacopaside I Remaining (%) |

| 5 | 28 | ~100 | ~100 |

| 40 | 28 | >40 | Slightly decreased |

| 60 | 28 | >40 | Slightly decreased |

| 80 | 28 | Drastically decreased | ~40 |

Table 2: pH Stability of Bacoside A3 and Bacopaside I in Solution at 40°C

| pH | Time (days) | Bacoside A3 Remaining (%) | Bacopaside I Remaining (%) |

| 1.2 | 4 | Undetectable | Undetectable |

| 6.8 | 28 | Slowly decreased | ~77 |

| 9.0 | 28 | Slowly decreased | ~61 |

Note: The data indicates that the saponins are highly unstable in acidic conditions and at elevated temperatures, leading to the formation of this compound.

Experimental Protocols for Stability Testing

The stability of this compound precursors has been assessed using robust analytical methodologies. The following protocols are representative of the experimental designs employed in the cited stability studies.

Preparation of Standard Solutions

A stock solution of the saponin (e.g., Bacoside A3 or Bacopaside I) is prepared by dissolving a known amount in methanol. Working solutions are then prepared by diluting the stock solution with appropriate buffers to achieve the desired pH (e.g., HCl/KCl buffer for pH 1.2, phosphate (B84403) buffer for pH 6.8 and 9.0).

Thermal Stability Assay

-

Aliquots of the saponin solution in a stable buffer (e.g., phosphate buffer pH 6.8) are placed in sealed vials.

-

Vials are incubated at various constant temperatures (e.g., 5°C, 40°C, 60°C, and 80°C).

-

Samples are withdrawn at predetermined time intervals.

-

The concentration of the remaining parent saponin is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

pH Stability Assay

-

Saponin solutions are prepared in buffers of different pH values (e.g., 1.2, 6.8, and 9.0).

-

These solutions are incubated at a constant temperature (e.g., 40°C).

-

Samples are collected at specified time points.

-

The remaining concentration of the parent saponin is determined by HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common analytical technique for quantifying the degradation of saponins is reverse-phase HPLC with UV detection.

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of acid like phosphoric acid for better peak shape).

-

Detection: UV detector set at a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore in these molecules.

-

Quantification: The concentration of the saponin is determined by comparing the peak area of the sample to a standard curve of the reference compound.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways of this compound

This compound and its precursors have been shown to modulate several key signaling pathways in the central nervous system, contributing to their observed pharmacological effects.

Jujuboside A, a primary precursor to this compound, has been found to inhibit the glutamate-mediated excitatory signal pathway in the hippocampus.[1] This action is believed to contribute to its sedative and anxiolytic effects. Furthermore, this compound itself, along with extracts containing it, exhibits a bidirectional regulatory effect on GABAA and serotonin (B10506) receptors.[2][3]

Conclusion

The thermal and pH stability of this compound is intrinsically linked to the stability of its parent saponin glycosides. The data presented in this guide indicates that this compound formation is favored under acidic and high-temperature conditions, which lead to the rapid degradation of compounds like Bacoside A3 and Bacopaside I. For researchers and drug development professionals, these findings are critical for designing stable formulations, predicting bioavailability, and understanding the pharmacological activity of this compound-containing extracts and products. Further studies focusing on the stability of isolated this compound are warranted to provide a more complete picture of its degradation kinetics and to support its development as a therapeutic agent.

References

- 1. Inhibitory effect of jujuboside A on glutamate-mediated excitatory signal pathway in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]

- 3. Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aglycone Nature of Jujubogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jujubogenin, a complex triterpenoid (B12794562) saponin (B1150181) aglycone, is a cornerstone in the pharmacological activity of several medicinal plants, most notably from the Ziziphus genus. As the non-sugar core of various saponin glycosides, its intrinsic chemical nature dictates the bioavailability and therapeutic potential of its parent compounds. This technical guide provides a comprehensive overview of the aglycone character of this compound, detailing its physicochemical properties, spectroscopic profile, and the experimental procedures for its isolation and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.

Introduction: The Aglycone Core

This compound is the sapogenin, or aglycone, component of a class of saponins (B1172615) known as jujubosides, which are prominently found in the seeds of Ziziphus jujuba (jujube). In its glycosidic form, the sugar moieties attached to the this compound core influence its solubility and pharmacokinetic properties. However, it is the aglycone itself that is often responsible for the primary pharmacological effects once metabolized in the body. Understanding the nature of this core structure is therefore paramount for harnessing its therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation in drug delivery systems. The available quantitative data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | [1] |

| Molecular Weight | 472.7 g/mol | [1] |

| CAS Number | 54815-36-0 | |

| Predicted LogP | 5.855 | [2] |

| Predicted Boiling Point | 576.3 ± 50.0 °C | [2] |

| Predicted Density | 1.14 ± 0.1 g/cm³ | [2] |

| Solubility | Moderately soluble in polar organic solvents like methanol (B129727) and ethanol; Poorly soluble in water. | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in Pyridine-d₅): The ¹³C NMR spectrum of this compound will exhibit 30 distinct carbon signals corresponding to its triterpenoid structure. Key chemical shifts are expected in the regions characteristic of olefinic carbons, carbons bearing hydroxyl groups, and the quaternary carbons of the steroidal-like backbone.

¹H NMR: The ¹H NMR spectrum will show a complex pattern of signals for the numerous protons in the molecule. Key features to note would be the signals for the methyl groups, protons adjacent to hydroxyl groups, and the olefinic proton of the isobutenyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H stretch | Indicates the presence of hydroxyl groups. |

| ~2950-2850 | C-H stretch (sp³) | Characteristic of the alkane backbone. |

| ~1640 | C=C stretch | From the isobutenyl side chain. |

| ~1100-1000 | C-O stretch | Associated with the hydroxyl groups. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pattern of this compound, which can aid in its identification. Under Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 473.7. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Experimental Protocols

The isolation of this compound typically involves the hydrolysis of its parent saponins followed by chromatographic purification.

Hydrolysis of Jujubosides to Yield this compound

4.1.1. Acid Hydrolysis (General Protocol)

This method utilizes acidic conditions to cleave the glycosidic bonds.

-

Extraction of Saponins: Extract the crude saponins from the plant material (e.g., powdered seeds of Ziziphus jujuba) using a polar solvent such as methanol or ethanol.

-

Hydrolysis: Dissolve the crude saponin extract in a solution of 2M hydrochloric acid in 50% methanol.

-

Reflux: Heat the mixture under reflux for approximately 4-6 hours to ensure complete hydrolysis.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the aglycone into an organic solvent such as ethyl acetate (B1210297) or chloroform.

-

Washing and Drying: Wash the organic layer with water to remove any remaining salts and sugars. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude this compound.

4.1.2. Enzymatic Hydrolysis (General Protocol)

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, potentially reducing the formation of artifacts.

-

Saponin Solution: Dissolve the crude saponin extract in a suitable buffer solution (e.g., citrate (B86180) or acetate buffer) at the optimal pH for the chosen enzyme.

-

Enzyme Addition: Add a glycosidase enzyme mixture, such as snailase or a combination of β-glucosidase and α-rhamnosidase.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 37-50°C) for 24-48 hours.

-

Extraction: After incubation, extract the liberated this compound using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash, dry, and concentrate the organic extract as described in the acid hydrolysis protocol.

Purification of this compound by Column Chromatography

-

Stationary Phase: Prepare a silica (B1680970) gel (60-120 mesh) column in a suitable non-polar solvent (e.g., hexane (B92381) or a hexane-ethyl acetate mixture).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

-